Product packaging for Aridanin(Cat. No.:CAS No. 81053-26-1)

Aridanin

Cat. No.: B1223197
CAS No.: 81053-26-1
M. Wt: 659.9 g/mol
InChI Key: VRFWJSCLROXBBW-FUHHSGJXSA-N
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Description

Contextualizing Aridanin within Natural Product Chemistry Research

Natural product chemistry is a discipline focused on the isolation, identification, and characterization of chemical compounds produced by living organisms. These compounds often possess unique structures and exhibit a wide range of biological activities, making them valuable sources for potential drug discovery and development. This compound fits squarely within this domain, being predominantly isolated from the West African medicinal plant Tetrapleura tetraptera phytomolecules.comnrfhh.com. T. tetraptera is traditionally used for various medicinal purposes, including the management of convulsions, inflammation, and rheumatic pains scispace.com. The presence of this compound and other phytochemicals like flavonoids and phenolic compounds in T. tetraptera is believed to contribute to its traditional uses and observed biological effects interesjournals.org. This compound's isolation and study exemplify the ongoing effort in natural product chemistry to explore biodiversity for novel bioactive molecules unibo.it. It has also been reported in other plant sources across different families, highlighting its distribution in the plant kingdom nrfhh.comnrfhh.com.

Historical Trajectories of this compound Investigation

The investigation of this compound dates back several decades. Early chemical investigations of Tetrapleura tetraptera led to the isolation and structural elucidation of this compound nrfhh.comnrfhh.com. Researchers utilized techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to establish its structure, comparing data with previously reported literature nrfhh.comnrfhh.com. Historically, studies have focused on its occurrence, extraction, isolation, and analytical techniques nrfhh.comresearchgate.net. The compound was first reported from T. tetraptera by Adesina and Reisch in 1985 nrfhh.com. Research has also explored different methods for extracting and isolating this compound from plant materials, commonly involving maceration or Soxhlet extraction followed by chromatographic techniques like silica (B1680970) gel and Sephadex column chromatography nrfhh.com.

Scope and Significance of this compound in Preclinical Research Endeavors

This compound has demonstrated significance in preclinical research due to its diverse biological activities. Studies have indicated potential anti-inflammatory, antimicrobial, and antioxidant properties phytomolecules.comontosight.ai. Preclinical investigations have also explored its effects on the central nervous system, including potential anxiolytic and sedative properties scispace.comnih.govscialert.net. Research has shown this compound's activity against certain bacterial strains, such as E. coli, E. smartii, and E. aeroginese nrfhh.comresearchgate.netaphrc.org. Furthermore, studies have investigated its effects on Schistosoma mansoni and its intermediate host Biomphalaria glabrata, indicating potential antischistosomal and molluscicidal activities nrfhh.comnrfhh.comresearchgate.netnih.gov. Some research also suggests potential cytotoxic effects against certain cancer cell lines ontosight.ai. The high yield of this compound in Tetrapleura tetraptera fruits positions it as a promising lead compound for further medicinal development researchgate.netaphrc.org.

Detailed research findings on some of this compound's preclinical activities are summarized below:

Table 1: Preclinical Activities of this compound

ActivityOrganism/ModelKey FindingsSource
MolluscicidalBiomphalaria glabrataReduced glycogen (B147801) levels, diminished cercariae production. nih.govresearchgate.net nih.govresearchgate.net
AntischistosomalSchistosoma mansoni, S. bovisActive against miracidia. nih.gov nih.gov
AntibacterialE. coli, E. smartii, E. aerogineseDemonstrated activity, in some cases comparable to ciprofloxacin (B1669076). nrfhh.comresearchgate.netaphrc.org nrfhh.comresearchgate.netaphrc.org
AnxiolyticMice (Elevated plus-maze)Increased entries and time in open arms, potentially mediated via GABAA-benzodiazepine receptor complex. scispace.comresearchgate.net scispace.comresearchgate.net
SedativeMiceReduced novelty-induced rearing and locomotor activity, potentially mediated via GABAA receptor. scialert.netresearchgate.net scialert.netresearchgate.net
CytotoxicCertain cancer cell linesIndicated cytotoxic effects. ontosight.ai ontosight.ai

Table 2: Yield of this compound from Natural Sources

Source PlantPlant PartYield (%)Source
Tetrapleura tetrapteraFruits0.14 nrfhh.comnrfhh.com
Paullinia pinnataBark0.008 nrfhh.comnrfhh.com
Tetrapleura tetrapteraRoot0.005 nrfhh.comnrfhh.com
Ficus exasperataRoot0.004 nrfhh.comnrfhh.com

These preclinical studies underscore the potential of this compound as a lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases and central nervous system disorders scispace.comnrfhh.comresearchgate.netaphrc.org. Further research is warranted to fully elucidate its mechanisms of action and explore its potential applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H61NO8 B1223197 Aridanin CAS No. 81053-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H61NO8/c1-21(41)39-28-30(43)29(42)24(20-40)46-31(28)47-27-12-13-35(6)25(34(27,4)5)11-14-37(8)26(35)10-9-22-23-19-33(2,3)15-17-38(23,32(44)45)18-16-36(22,37)7/h9,23-31,40,42-43H,10-20H2,1-8H3,(H,39,41)(H,44,45)/t23-,24+,25-,26+,27-,28+,29+,30+,31-,35-,36+,37+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFWJSCLROXBBW-FUHHSGJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C)C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O)C)C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H61NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001739
Record name 3-({2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}oxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81053-26-1
Record name Aridanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81053-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aridanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081053261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-({2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}oxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ethnobotanical Origins and Bioprospecting of Aridanin Producing Organisms

Traditional Knowledge Systems Guiding Aridanin Discovery

Traditional medicine systems in West Africa have long utilized the plant Tetrapleura tetraptera for various ailments. ijrpr.com This plant, known locally as "Aridan" in Yoruba and "Prekese" in Twi, is used as a seasoning spice and in traditional healthcare for conditions such as convulsions, leprosy, inflammation, rheumatic pains, schistosomiasis, asthma, and hypertension. ijrpr.comscispace.com The traditional uses of Tetrapleura tetraptera for these conditions have guided scientific research to investigate its chemical constituents and their biological activities, leading to the isolation and study of compounds like this compound. ijrpr.comscispace.com For instance, the traditional use of T. tetraptera fruit for treating convulsions has been validated by research on this compound isolated from the fruit. punchng.com Similarly, its use in schistosomiasis control in Nigeria is supported by studies on the molluscicidal properties of the plant and this compound. nih.govajol.info

Botanical Sources of this compound: Tetrapleura tetraptera and Other Genera

Tetrapleura tetraptera (Fabaceae) is the primary and most widely reported source of this compound. nrfhh.comresearchgate.netnrfhh.com this compound has been isolated from different parts of the T. tetraptera plant, including the fruits, root, and bark. nrfhh.com The fruits of T. tetraptera are particularly noted as a rich source, with reported yields of 0.14%. nrfhh.comresearchgate.netnrfhh.com

While Tetrapleura tetraptera is the major source, this compound has also been detected or isolated from other plant genera across different families. These include:

Paullinia pinnata (Sapindaceae), from which this compound has been isolated from the bark. nrfhh.comresearchgate.net

Ficus exasperata (Moraceae), with isolation reported from the root. nrfhh.comresearchgate.net

Manniophyton fulvum (Euphorbiaceae), isolated from twigs. researchgate.net

Manilkara obovata (Sapotaceae), isolated from bark. researchgate.net

Leplaea mayombensis (Meliaceae), isolated from seeds. researchgate.net

Diospyros conocarpa (Ebenaceae), isolated from bark. researchgate.net

Citrus grandis (Rutaceae), identified as a new source of this compound isolated from the methanolic bark extract. researchgate.net

The distribution and yield of this compound from various natural sources are summarized in the table below:

FamilyPlantOrgan, weight (kg)Amount of this compound, yield (w/w)Source
FabaceaeTetrapleura tetrapteraRoot, 4.2 kg21.3 mg (0.0005%)Current work researchgate.net
FabaceaeTetrapleura tetrapteraRoot, 300 g14.7 mg (0.005%)Noté et al., 2009 researchgate.net
FabaceaeTetrapleura tetrapteraFruits, 1 kg1.42 g (0.14%)Adesina and Reisch, 1985 researchgate.net
SapindaceaePaullinia pinnataBark, 2.02 kg170 mg (0.008%)Lunga et al., 2014a,b researchgate.net
EuphorbiaceaeManniophyton fulvumTwigs, 7.1 kg2.1 mg (0.00003%)Mbeunkeu et al., 2018 researchgate.net
SapotaceaeManilkara obovataBark, 2.65 kg8 mg (0.0003%)Akosung et al., 2021 researchgate.net
MeliaceaeLeplaea mayombensisSeed, 4.3 kg27.3 mg (0.0006%)Djeukeu et al., 2021 researchgate.net
MoraceaeFicus exasperataRoot, 4.7 kg200 mg (0.004%)Tameye et al., 2020 researchgate.net
EbenaceaeDiospyros conocarpaBark, 8.5 kg30 mg (0.0003%)Feusso et al., 2016 researchgate.net

This table illustrates that T. tetraptera fruits provide the highest reported yield of this compound among the studied sources. researchgate.net

Methodologies for Plant Material Collection and Authentication in this compound Research

The collection and authentication of plant material are critical initial steps in phytochemical research, including the study of this compound. ijariie.comnih.gov Proper selection and identification are essential to ensure the accuracy and value of the research. ijariie.com

Methodologies for plant collection for phytochemical analysis generally involve careful collection from wild populations or herbariums, ensuring that the survival of the species is not harmed, especially when large amounts are needed. arcjournals.orgslideshare.net Plants should be free from pests and diseases. slideshare.net Collected plant material is typically processed by cleaning and drying to prevent deterioration of phytochemicals. arcjournals.org Drying methods can be natural (sun or air drying) or artificial (using warm-air driers). arcjournals.org

In ethnobotanical research, plant identification often involves an interdisciplinary approach, combining methods from botany, anthropology, and linguistics. mendelu.czmendelu.cz Fieldwork, participant observation, interviews with traditional healers or local experts, and taxonomic collecting are common techniques. mendelu.czmendelu.cz

Authentication of plant material is crucial to confirm the correct species and prevent misidentification, which can severely affect research outcomes. ijariie.comresearchgate.net For phytochemical studies, including those on this compound from Tetrapleura tetraptera, it is vital to have the plants identified by a plant specialist. nih.gov Voucher specimens, which are preserved plant samples, are highly recommended for credible identification and serve as a permanent record. slideshare.netresearchgate.net Comparing collected specimens with authenticated samples in herbaria is a standard practice. slideshare.net

Chemical techniques are also applied for authentication and quality assessment of medicinal plants. nih.govtandfonline.com Chromatography, such as HPLC, can be used to reveal the chemical components and evaluate the authenticity and consistency of plant materials. tandfonline.commazums.ac.ir For example, HPLC analysis has been used to identify compounds, including this compound, in extracts of Tetrapleura tetraptera. mazums.ac.ir DNA barcoding is another technique gaining importance for authentication. nih.gov

The choice of plant part (fruits, root, bark, etc.) and its condition (fresh or dried), as well as the particle size, can influence the efficiency of extracting bioactive compounds like this compound. nih.gov

Isolation and Purification Strategies for Aridanin

Extraction Techniques from Biological Matrices

Extraction is the initial step to liberate Aridanin from the plant matrix. The choice of extraction method and solvent is crucial for maximizing the yield and selectivity of the crude extract.

Solvent-Based Extraction Methodologies (e.g., Maceration, Soxhlet)

Conventional solvent-based extraction methods, such as maceration and Soxhlet extraction, are commonly used for isolating this compound from plant parts like fruits, roots, bark, or stem bark. nrfhh.comresearchgate.netnrfhh.comscialert.netmazums.ac.ir

Maceration: This involves soaking the ground plant material in a solvent or mixture of solvents at room temperature for a specified period. Methanol (B129727) is a frequently used solvent for maceration, sometimes in combination with dichloromethane (B109758) (e.g., dichloromethane-methanol 1:1). nrfhh.comresearchgate.netnrfhh.com For instance, powdered Tetrapleura tetraptera root material (4.2 kg) was extracted at room temperature with methanol for 72 hours to yield a crude extract (180.1 g). nrfhh.comnrfhh.com Another study used cold maceration with methanol for 72 hours to extract powdered T. tetraptera fruit. jddtonline.info Maceration with ethanol (B145695), aqueous, and acetone (B3395972) has also been reported for T. tetraptera pod extracts, showing varying extraction efficiencies depending on the solvent polarity. oatext.com

Soxhlet Extraction: This technique involves continuous extraction with a solvent under reflux, typically resulting in more exhaustive extraction compared to maceration. Soxhlet extraction with methanol or ethanol has been employed for extracting T. tetraptera plant material. nrfhh.comresearchgate.netnrfhh.comscialert.netmazums.ac.ir For example, dried and crushed T. tetraptera bark was extracted using absolute ethanol in a Soxhlet apparatus until the solvents ran clear. mazums.ac.ir Similarly, powdered T. tetraptera fruit (500 g) was extracted with ethanol (2.5 L) using a Soxhlet apparatus, yielding 14 g of extract (2.8% yield). scialert.net

These methods yield a crude extract which contains this compound along with numerous other plant metabolites.

Advanced Extraction Approaches in this compound Research

While the search results primarily detail conventional methods, the subsequent steps involving partitioning and initial chromatographic separation can be considered part of a more comprehensive isolation strategy aimed at enriching the target compound. Following initial extraction, crude extracts are often subjected to partitioning using solvents of different polarities to obtain fractions enriched in compounds like this compound, which is typically found in polar fractions. nrfhh.comresearchgate.netnrfhh.com For example, a methanol crude extract was partitioned using flash chromatography with ethyl acetate (B1210297) (EtOAc), EtOAc/MeOH (3:1), and methanol, yielding subfractions of different polarities. nrfhh.comnrfhh.com The subfraction with polarity between ethyl acetate and ethyl acetate-methanol (9:1) is generally found to contain this compound. nrfhh.comresearchgate.netnrfhh.com Another approach involved partitioning a methanol extract between water and n-butanol. scispace.com

Chromatographic Separation Protocols for this compound

Chromatographic techniques are essential for separating this compound from other compounds in the crude extract or enriched fractions, leading to its purification.

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Sephadex)

Column chromatography is a widely used technique for the initial purification of this compound.

Silica Gel Column Chromatography: Silica gel is a common stationary phase. Elution is typically performed using solvent systems of increasing polarity. Gradients of methanol in ethyl acetate or increasing polarity of methanol in EtOAc have been successfully used to purify this compound. nrfhh.comresearchgate.netnrfhh.comnih.gov For instance, a subfraction obtained from flash chromatography (EtOAc/MeOH 3:1) was purified using silica gel column chromatography with increasing polarity of methanol in EtOAc to afford this compound. nrfhh.comnrfhh.com Silica gel column chromatography monitored by TLC was also used to fractionate a n-butanol extract, from which this compound was subsequently obtained. scispace.com this compound is often obtained as a white powder from silica gel chromatography using solvent polarities corresponding to ethyl acetate-methanol (2-3%). nrfhh.comresearchgate.net

Sephadex Column Chromatography: Sephadex, a gel filtration medium, can also be used for the purification of this compound. An isocratic system of chloroform (B151607) in methanol (2:8 or 3:7) has been reported for purification using a Sephadex column. nrfhh.comresearchgate.netnrfhh.com

Repeated column chromatography steps, sometimes with different stationary phases or solvent systems, may be necessary to achieve higher purity. ajol.info

High-Performance Liquid Chromatography (HPLC) in this compound Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for further purification and analysis of this compound, especially to achieve high purity levels. researchgate.netgoogle.comgoogle.com Preparative HPLC can be employed as a final purification step for obtaining milligram quantities of saponins (B1172615), including this compound, from mixtures of closely related compounds. google.comgoogle.com LC-MS is noted as having significant utility for the analysis of triterpene glycosides like this compound in plant extracts, providing both separation and structural information. google.comgoogle.comgoogle.com HPLC analysis has also been used to identify this compound as a major component in plant extracts. mazums.ac.ir

The combination of these extraction and chromatographic techniques allows for the successful isolation and purification of this compound from its natural sources.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound73146
Oleanolic acid10494
Umbelliferone5281425
Piperazine4087
Naringenin932
Echinocystic acid102553
Ferulic acid445858
Octodrine8213
Hentriacontane12406
Butein5281005
3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16alpha-hydroxyolean-12-en-28-oic acidN/A

Extraction Yields from Tetrapleura tetraptera

Plant PartExtraction MethodSolvent(s)Yield of this compoundReference
FruitsNot specifiedNot specified0.14% nrfhh.comresearchgate.net
RootMacerationMethanol0.005% nrfhh.comresearchgate.net
RootMacerationMethanol, followed by flash chromatography0.0005% (21.3 mg from 4.2 kg) nrfhh.comnrfhh.com
BarkNot specifiedNot specifiedNot specified nrfhh.comresearchgate.net
Stem BarkSuccessive ExtractionPet-ether, Chloroform, Methanol, Water (Methanol extract showed highest activity)Not specified ajol.info
Stem BarkSoxhletEthanolNot specified mazums.ac.ir
FruitsSoxhletEthanol2.8% (Crude extract) scialert.net

Note: Yields can vary significantly depending on the plant part, origin, harvesting season, and the specific extraction and purification protocol used. The yield of the crude extract is often higher than the yield of the isolated pure compound.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for Aridanin

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H, ¹³C, 2D NMR, HSQC, HMBC)

NMR spectroscopy is the cornerstone for the structural elucidation of complex natural products like Aridanin. Through a suite of experiments, chemists can map the carbon skeleton and determine the precise placement of protons and functional groups.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would reveal characteristic signals for the triterpenoid (B12794562) core and the sugar unit. Key expected signals include:

Olefinic Proton: A distinct signal for the single proton on the C-12 double bond of the oleanolic acid skeleton.

Methyl Singlets: Multiple sharp signals corresponding to the seven methyl groups on the triterpenoid frame.

Sugar Protons: A series of signals for the protons on the N-acetylglucosamine ring, including a characteristic signal for the anomeric proton (H-1').

Acetyl Group: A singlet integrating to three protons for the methyl group of the N-acetyl moiety.

While the specific chemical shifts (δ) are reported in primary literature, they are used to establish proton-proton connectivities through coupling patterns.

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. The structure of this compound is confirmed by comparing its ¹³C NMR data with that of known oleanolic acid derivatives. The spectrum shows 38 distinct carbon signals, corresponding to the 30 carbons of the triterpenoid aglycone and the 8 carbons of the N-acetylglucosamine moiety. The data confirms the presence of the oleanolic acid core and the attached sugar unit. nrfhh.com

Interactive Data Table: ¹³C NMR Chemical Shift Data for this compound nrfhh.com

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
138.62030.9
226.32134.2
389.12233.3
439.22328.2
555.72416.9
618.42515.6
733.22617.4
839.62726.1
947.928179.9
1036.92933.2
1123.73023.7
12122.8Sugar Moiety
13145.01'105.7
1442.22'57.0
1528.23'75.1
1623.84'71.9
1746.75'78.1
1841.96'62.9
1946.5N-C=O171.8
N-C=O-CH₃ 23.6

2D NMR Spectroscopy (HSQC and HMBC) Two-dimensional NMR experiments are critical for assembling the molecular structure by showing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. rjb.ro For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of each proton with the ¹³C signal of the carbon it is bonded to. This allows for the unambiguous assignment of proton signals based on the known carbon assignments, for instance, linking the olefinic proton signal to C-12.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for connecting molecular fragments by revealing correlations between protons and carbons that are two or three bonds apart. rjb.ro This technique is essential for placing the sugar moiety on the triterpenoid core. An HMBC spectrum of this compound would show a key correlation between the anomeric proton of the sugar (H-1') and the C-3 carbon of the oleanolic acid skeleton, confirming the glycosylation site. Other crucial HMBC correlations would help assign the quaternary carbons (those with no attached protons) by showing their relationship to nearby methyl and methylene protons. openalex.orgnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement, which is used to determine the precise elemental composition of a molecule. For this compound, HRMS is crucial for confirming its molecular formula. Electrospray ionization (ESI) is a soft ionization technique often used for this purpose, as it typically generates the intact molecular ion with minimal fragmentation. nih.gov

Data Table: Molecular Formula and Mass of this compound

ParameterValueSource
Molecular Formula C₃₈H₆₁NO₈PubChem nih.gov
Exact Mass 659.43971790 DaPubChem nih.gov

Fragmentation Analysis Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to break it into smaller fragment ions. nih.gov The resulting fragmentation pattern provides valuable structural information. For this compound, a triterpenoid glycoside, the fragmentation pattern in ESI-MS/MS would be expected to show:

Glycosidic Bond Cleavage: The most common initial fragmentation would be the cleavage of the glycosidic bond connecting the sugar to the aglycone. This would result in a characteristic neutral loss of the N-acetylglucosamine residue and a prominent ion corresponding to the protonated oleanolic acid aglycone.

Aglycone Fragmentation: Subsequent fragmentation of the oleanolic acid ion would likely involve characteristic losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as complex cleavages within the pentacyclic ring system.

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy in this compound Analysis

IR and UV-Visible spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibration of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), revealing the presence of functional groups. An IR spectrum of this compound would be expected to display key absorption bands corresponding to its main functional groups:

O-H Stretching: A broad band, typically in the range of 3500-3200 cm⁻¹, indicating the hydroxyl (-OH) groups on the sugar and aglycone. rjb.ro

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region, characteristic of the aliphatic C-H bonds in the triterpenoid skeleton. rjb.ro

Carbonyl (C=O) Stretching: Two strong absorption bands would be anticipated: one for the carboxylic acid group of the aglycone (around 1700 cm⁻¹) and another for the amide carbonyl of the N-acetyl group (around 1650 cm⁻¹). youtube.comnih.gov

C-O Stretching: Absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O bonds of the alcohols and the glycosidic linkage. youtube.com

Ultraviolet-Visible (UV) Spectroscopy UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. nih.gov this compound's structure lacks an extensive system of conjugated double bonds. Its primary chromophores are the isolated carbon-carbon double bond (C=C) at C-12/C-13 and the carbonyl groups (C=O) of the carboxylic acid and amide. Therefore, this compound is not expected to absorb light strongly in the visible region. Its UV spectrum would likely show absorption maxima (λmax) at shorter wavelengths in the UV range (typically below 220 nm), corresponding to the electronic transitions of these isolated functional groups. researchgate.netaksuja.com.ng

X-ray Crystallography and Computational Structural Modeling in this compound Research

While spectroscopic methods are powerful for determining the 2D structure and connectivity of a molecule, X-ray crystallography and computational modeling can provide detailed 3D structural information.

X-ray Crystallography X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. This technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of this compound. However, obtaining single crystals of sufficient quality for complex natural products like this compound can be exceptionally challenging. A review of the current literature indicates that a single-crystal X-ray structure for this compound has not yet been reported.

Computational Structural Modeling In the absence of an X-ray crystal structure, computational modeling and molecular dynamics simulations serve as valuable tools to predict the three-dimensional conformation and dynamic behavior of molecules. Using the spectroscopically determined 2D structure as a starting point, computational methods can:

Calculate the lowest energy (most stable) 3D conformation of this compound.

Model its interactions with biological targets, such as proteins or enzymes, through molecular docking studies.

Provide insights into its physicochemical properties.

Currently, specific computational modeling studies focused solely on the structural properties of this compound are not prominent in the available literature. Such studies would be a valuable future step in understanding its structure-activity relationships.

Chemical Modification and Synthetic Derivatives of Aridanin

Semi-Synthetic Approaches to Aridanin Derivatives

Semi-synthesis involves using a naturally occurring compound as a starting material and performing chemical reactions to create derivatives. This approach is valuable for modifying complex natural products where total synthesis might be overly challenging or inefficient. Research has explored the semi-synthesis of oleanolic acid derivatives, the aglycone core of this compound, to generate compounds with diverse biological activities. researchgate.net For instance, semi-synthetic derivatives of oleanolic acid have been developed that specifically target mitochondria, demonstrating selective toxicity against malignancy cells. researchgate.netresearchgate.net These derivatives can induce various cell death pathways, including apoptosis, ferroptosis, autophagy, and necrotic cell death, often involving the PI3K-Akt pathway. researchgate.net

Semi-synthesis allows for targeted modifications of specific functional groups on the natural product scaffold. For this compound, potential sites for semi-synthetic modification include the carboxylic acid group on the triterpene core and the hydroxyl and acetamido groups on the glycoside moiety. Studies on other natural products, such as ilamycin F, a marine-derived cyclopeptide, demonstrate semi-synthetic strategies involving modifications like acylation and esterification of carboxyl and hydroxyl groups to generate derivatives with improved activity and lower cytotoxicity. frontiersin.org These examples highlight the potential of semi-synthetic approaches to create this compound analogues with altered or enhanced properties.

Total Synthesis Strategies and Analog Design

Total synthesis involves the de novo construction of a complex molecule from simpler, readily available precursors. While challenging for complex natural products like this compound, total synthesis offers the ability to create a wider range of analogues, including those with deep-seated structural changes not easily accessible through semi-synthesis. researchgate.net Total synthesis strategies often employ retrosynthetic analysis to break down the target molecule into manageable building blocks. ijarsct.co.in

The total synthesis of natural products and their analogues is a significant area of research in organic chemistry, driving the development of new synthetic methodologies and strategies. ijarsct.co.inscripps.edu While specific details on the total synthesis of this compound were not extensively found in the search results, research on the total synthesis of other complex natural products, such as marine natural products or polycyclic compounds, illustrates the strategies employed. mdpi.comrsc.org These strategies often involve innovative synthetic transformations, including transition metal-catalyzed reactions, asymmetric transformations, and cascade reactions, to efficiently construct complex molecular architectures with high selectivity. ijarsct.co.in The design of this compound analogues through total synthesis would allow for systematic variations across the entire molecular scaffold, potentially leading to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's chemical structure affect its biological activity. gardp.orgcollaborativedrug.com By synthesizing and testing a series of analogues with systematic structural variations, researchers can identify the key structural features responsible for desired activities and optimize the properties of lead compounds. gardp.org

Preclinical Pharmacological Investigations of Aridanin: Mechanistic Insights

Antimicrobial Activity Research

Aridanin has demonstrated significant antimicrobial properties against a range of pathogens, including bacteria, viruses, and parasites. researchgate.net

Antibacterial Efficacy and Mechanism of Action (e.g., Cellular Targets)

This compound has shown strong antibacterial potencies against a panel of bacterial strains, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 6.25 μg/ml. nrfhh.comnrfhh.com Notably, high potencies have been recorded against Escherichia coli, Enterobacter smartii, and Enterobacter aeroginese, with MIC values of 0.781 μg/ml, comparable to the reference antibiotic ciprofloxacin (B1669076) in some cases. nrfhh.comnrfhh.comaphrc.org

The mechanism of antibacterial action of plant extracts containing compounds like this compound may involve damage to bacterial cell membranes, leading to increased permeability and leakage of intracellular components such as DNA, ATP, and proteins. ijrpr.comresearchgate.netnih.gov This disruption of cell integrity and membrane permeability appears to be a primary target. ijrpr.comresearchgate.net Studies have also suggested that some plant compounds can inhibit the respiratory metabolism of bacteria by affecting pathways like the Embden–Meyerhof–Parnas and hexose (B10828440) monophosphate pathways. oatext.com Saponins (B1172615), a class of compounds that includes this compound, are known to interact with cell membranes, altering their morphology and potentially destroying their integrity. mdpi.com This interaction with microbial membranes is considered a key aspect of their antibacterial activity. mdpi.com

Here is a table summarizing some reported antibacterial activities of this compound:

Bacterial StrainMIC (μg/ml) RangeReference Antibiotic (MIC)
Escherichia coli0.781Comparable to Ciprofloxacin
Enterobacter smartii0.781Comparable to Ciprofloxacin
Enterobacter aeroginese0.781Comparable to Ciprofloxacin
Other strains0.78‒6.25-

Antiviral and Antiparasitic Activities (e.g., HIV-1 Integrase Inhibition, Trypanocidal Effects, Antischistosomal Mechanisms)

This compound has demonstrated activity against viruses and parasites. It has been tested for its inhibitory activity against HIV-1 integrase, showing moderate inhibition with an IC50 of 18.32 μM. nrfhh.comresearchgate.net HIV-1 integrase is a crucial enzyme for viral replication, making it an important target for antiretroviral drugs. frontiersin.orgnih.gov

In terms of antiparasitic effects, this compound has shown potent trypanocidal activity against Trypanosoma brucei brucei strain, with a low IC50 value of 0.1 μM. nrfhh.com Trypanosomiasis is a parasitic disease affecting humans and animals.

This compound also possesses important activity in the control of schistosomiasis, a disease caused by parasitic flatworms. nrfhh.comnrfhh.com It has shown efficacy against both the parasite Schistosoma mansoni and its intermediate host, the freshwater snail Biomphalaria glabrata. nrfhh.comnrfhh.com Studies indicate that this compound can reduce the transmission of schistosomiasis at different stages of schistosome development. nrfhh.com At low concentrations (0.25 μg/ml), this compound decreased the production of cercariae (larval forms of the parasite) by infected snails. nrfhh.com Furthermore, this compound has been shown to reduce the glycogen (B147801) content in Biomphalaria glabrata, suggesting a molluscicidal action affecting the carbohydrate metabolism of the snail. researchgate.net While it showed a stunning effect on pre-hatch snails, it did not exert a significant action as an ovicidal agent. nrfhh.com

Here is a table summarizing some reported antiviral and antiparasitic activities of this compound:

ActivityTarget Organism/EnzymeIC50 (μM)Notes
AntiviralHIV-1 Integrase18.32Moderate inhibition
TrypanocidalTrypanosoma brucei brucei0.1Potent activity
AntischistosomalSchistosoma mansoni-Reduces cercariae production
MolluscicidalBiomphalaria glabrata-Reduces glycogen content, affects growth

Anti-Inflammatory Modulatory Effects and Associated Cellular Pathways

Research suggests that this compound may possess anti-inflammatory properties. ijrpr.comresearchgate.net While specific detailed mechanisms for this compound are still being investigated, studies on plant extracts containing this compound and other triterpenoids have provided insights into potential pathways. Triterpenoids, as a class, have been identified as potentially major active anti-inflammatory ingredients in some plants. nih.gov Their anti-inflammatory activity may involve the modulation of key signaling pathways such as NF-κB and MAPK. nih.govmdpi.com These pathways are crucial in the regulation of inflammatory responses and the production of pro-inflammatory mediators. mdpi.com Antioxidant properties can also contribute to anti-inflammatory effects by mitigating oxidative stress, which is closely linked to inflammation. windows.net

Antioxidant Activity and Oxidative Stress Mitigation Research

This compound has demonstrated antioxidant activity and potential in mitigating oxidative stress. researchgate.netsci-hub.senih.govdntb.gov.ua Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various disease conditions, including neurodegenerative diseases. sci-hub.senih.govmdpi.com

Studies have shown that plant extracts containing this compound exhibit notable antioxidant and radical scavenging activities. sci-hub.senih.gov this compound, along with other phytochemicals present in these extracts, has shown good binding affinities with human glutamate (B1630785) synthetase (hGS), an enzyme relevant in the context of excitotoxicity and neurodegenerative diseases. sci-hub.senih.gov This suggests a potential mechanism by which this compound might exert neuroprotective effects by influencing pathways related to oxidative stress and excitotoxicity. sci-hub.senih.govresearchgate.net this compound has also been shown to increase antioxidant levels in animal models. researchgate.net

Preclinical Neuropharmacological Investigations and Receptor Interactions

Preclinical investigations have explored the effects of this compound on the central nervous system, including its potential depressant properties. ijrpr.comresearchgate.netnih.govresearch-nexus.net

Central Nervous System Depressant Properties

This compound has been shown to exhibit central nervous system (CNS) depressant properties in mice. ijrpr.comresearchgate.netnih.govresearch-nexus.net Studies evaluating novelty-induced behaviors have indicated that this compound can reduce rearing and locomotor activity in a dose-dependent manner. researchgate.netresearch-nexus.net Higher doses have also been associated with a reduction in head dips, suggesting a potential decrease in exploratory behavior. researchgate.netresearch-nexus.net

The CNS depressant effects of this compound may be mediated through interaction with the GABA-benzodiazepine receptor complex. ijrpr.comresearchgate.netresearch-nexus.net Research suggests that this compound may facilitate GABAergic neurotransmission, which is central to regulating neuronal excitability and anxiety. researchgate.netresearchgate.netresearch-nexus.netscispace.com Studies where this compound reversed the central excitatory effect of flumazenil, a GABA-benzodiazepine receptor antagonist, support the involvement of the GABAA receptor in its depressant actions. researchgate.netresearch-nexus.net

Here is a table summarizing some observed CNS depressant effects of this compound in mice:

BehaviorEffect of this compound (Dose Range: 5-30 mg/kg, i.p.)Potential Mechanism
Novelty-induced rearingReduced (dose-dependent)Mediated through GABAA receptor
Locomotor activityReduced (dose-dependent)Mediated through GABAA receptor
Head dipsReduced (at higher doses, e.g., 30 mg/kg)Mediated through GABAA receptor
Short-term working memory (Y-maze)No significant change in percentage alternation-

Anxiolytic and Anticonvulsant Mechanisms

Research into the anxiolytic and anticonvulsant properties of this compound has suggested a role as a central nervous system (CNS) depressant. researchgate.netscialert.net Studies in mice indicated that this compound at doses of 15 and 30 mg/kg intraperitoneally protected against pentylenetetrazole (PTZ)-induced seizures. scialert.netscialert.net However, it did not show protective effects against convulsions induced by strychnine (B123637) and picrotoxin. scialert.netscialert.net

The anticonvulsant property of this compound is suggested to be mediated through a membrane stabilizing property. scialert.netresearchgate.netscialert.net This mechanism does not appear to involve GABA and glycine (B1666218) neurotransmitters. scialert.netresearchgate.netscialert.net

Regarding anxiolytic activity, one study found that this compound induced an anxiolytic effect in mice. ijrpr.comajol.info This effect may be mediated through interaction with the GABA-benzodiazepine receptor complex. ijrpr.comajol.info However, another study on the anticonvulsant mechanism specifically suggested that this compound's action is not through GABA and glycine neurotransmitters. scialert.netresearchgate.netscialert.net Further research is needed to clarify the precise mechanism underlying the anxiolytic effects and its potential interaction with the GABAergic system.

Analgesic and Hypothermic Pathways

This compound has demonstrated both analgesic and hypothermic activities in preclinical models. scialert.netscialert.net In mice, this compound decreased acetic acid-induced writhing, a model used to assess analgesic activity. scialert.netscialert.net The effect on acetic acid-induced writhing was completely blocked by pretreatment with naltrexone (B1662487), an opioid receptor antagonist. scialert.netresearchgate.netscialert.net This suggests that the analgesic action of this compound is mediated through opioid receptors. scialert.netresearchgate.netscialert.net The location of this antinociceptive action appears to involve the mu (μ) opioid receptor in the brain. scialert.net This opioidergic mechanism, and potentially a monoaminergic mechanism, may be involved in the anti-writhing effect of this compound. scialert.net

This compound also decreased rectal temperature in mice, indicating a hypothermic effect. scialert.netscialert.net This hypothermic action was reversed by pretreatment with cyproheptadine (B85728) (a 5-HT receptor antagonist), atropine (B194438) (a cholinergic receptor antagonist), and naltrexone (an opioid receptor antagonist), but not with haloperidol (B65202) (a dopaminergic receptor antagonist). scialert.netresearchgate.netscialert.net These findings suggest that the hypothermic effect of this compound is mediated through cholinergic, serotonergic (5-HT), and opioid receptors, but not the dopaminergic system. scialert.netscialert.net Both central and peripheral mechanisms of action are suggested for the observed hypothermia. scialert.net

Cytotoxicity Research in Cellular Models of Disease

Investigations into the cytotoxicity of this compound have shown promising activity against various human and animal cancer cell lines. nih.gov this compound has been reported to induce cell death in these models. nih.gov

Studies have explored the mechanisms underlying this compound's cytotoxic effects, particularly focusing on the induction of apoptosis. nih.gov this compound has been shown to induce apoptosis in cancer cells through an increase in reactive oxygen species (ROS) levels and the breakdown of mitochondrial membrane potential (MMP). nih.gov To a lesser extent, caspase activation also appears to be involved in the apoptotic process induced by this compound. nih.gov

In addition to apoptosis, this compound has also been observed to induce other forms of cell death, including ferroptosis and necroptosis, in cancer cells. nih.gov

Data on the half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines have been reported. These values varied depending on the cell line tested. nih.gov

Cell Line IC50 (µM)
CCRF-CEM 3.18
HepG2 9.56
CEM/ADR5000 Considerably lower than doxorubicin
MaMel-80a Considerably lower than doxorubicin
Mel-2a Considerably lower than doxorubicin
MV3 Considerably lower than doxorubicin
SKMel-505 Considerably lower than doxorubicin

Note: The table presents IC50 values as reported in the source. "Considerably lower than doxorubicin" indicates a comparative finding rather than a specific numerical value in the source snippet. nih.gov

Anti-Fibroid Potential and Molecular Mechanisms in in vitro and ex vivo Models

While the potential of medicinal plants and their phytochemicals for the treatment of uterine fibroids has been reviewed, with mechanisms such as apoptosis induction and inhibition of extracellular matrix proteins being highlighted, specific research detailing the anti-fibroid potential and molecular mechanisms of this compound in in vitro and ex vivo models was not found in the provided search results. tjnpr.orgresearchgate.net Research in this area for this compound specifically would require further investigation.

Molecular Mechanisms of Aridanin Bioactivity

Identification and Validation of Molecular Targets

Studies utilizing in silico approaches have identified Glutamine Synthetase (GS) as a potential molecular target of Aridanin. Molecular docking analyses have demonstrated that this compound exhibits a good binding affinity with human glutamine synthetase (hGS), with a reported minimum binding energy of -8.6 Kcal/mol. researchgate.net This suggests a favorable interaction between this compound and the enzyme's binding site. Glutamine synthetase is an enzyme crucial for catalyzing the synthesis of glutamine from glutamate (B1630785) and ammonia, playing a vital role in nitrogen metabolism and the regulation of excitotoxicity in the brain by converting neurotoxic glutamate to glutamine. nih.govwikipedia.orgnih.gov The in silico findings indicate that this compound may exert some of its effects through interaction with this enzyme. nih.govnih.govresearch-nexus.net

Elucidation of Signaling Pathway Modulation

Research into the biological effects of this compound has provided insights into its influence on certain metabolic processes. Studies investigating the effects of this compound at sublethal concentrations on the freshwater snail Biomphalaria glabrata observed a reduction in the glycogen (B147801) content of the snails after continuous exposure. nrfhh.comnrfhh.comscispace.combioline.org.brresearchgate.netresearchgate.net This finding led to the assumption that this compound's molluscicidal action, at least in part, may involve an effect on the carbohydrate metabolism of the snail. nrfhh.comnrfhh.comscispace.combioline.org.brresearchgate.netresearchgate.net

While the PI3K-Akt pathway is a significant signaling cascade involved in various cellular processes, including growth, proliferation, and metabolism mdpi.comfrontiersin.org, the conducted search did not yield direct experimental evidence specifically demonstrating this compound's modulation of the PI3K-Akt pathway. Research in this area may be limited or not available in the consulted sources.

Receptor Binding Studies and Functional Assays

Functional assays and behavioral studies have provided evidence suggesting interactions of this compound with certain receptors, particularly those in the central nervous system. Studies in mice have indicated that this compound possesses central nervous system depressant properties. scialert.netimrpress.comresearchgate.netresearchgate.netimrpress.com These effects, including reduced novelty-induced rearing, locomotor activity, and head dips, may be mediated through interaction with GABAergic neurotransmission, potentially involving the GABAA receptor. scialert.netimrpress.comresearchgate.netresearchgate.netimrpress.com

Further functional studies have explored the analgesic and hypothermic effects of this compound. The analgesic activity, observed in models like the acetic acid-induced writhing test, appears to involve opioid receptors, as its effect was blocked by naltrexone (B1662487). researchgate.netscialert.net The hypothermic action was suggested to be mediated through cholinergic and 5-HT receptors, as it was reversed by pretreatment with atropine (B194438) and cyproheptadine (B85728), respectively. researchgate.netscialert.net

Molecular docking analyses have also been utilized to predict the binding affinity of this compound with other potential protein targets, including Iba1, IL-6, and AChE, suggesting potential interactions with inflammatory mediators and enzymes involved in neurotransmission. confex.com

Molecular Docking Binding Affinity Data for this compound with Human Glutamine Synthetase (hGS)

Target ProteinBinding Affinity (Kcal/mol)MethodSource
Human Glutamine Synthetase (hGS)-8.6Molecular Docking researchgate.net

Observed Effect of this compound on Glycogen Content in Biomphalaria glabrata

OrganismParameter AffectedObserved EffectExposure DurationSource
Biomphalaria glabrataGlycogen ContentReduction4 weeks (continuous exposure at sublethal concentrations) nrfhh.comnrfhh.comscispace.combioline.org.brresearchgate.netresearchgate.net

Analytical Method Development and Validation for Aridanin Quantification in Biological and Plant Matrices

Chromatographic Methods (e.g., HPLC-DAD, UPLC-UV, GC-MS)

Chromatographic techniques are fundamental for separating Aridanin from other compounds present in complex biological and plant matrices before detection and quantification. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of natural products, including saponins (B1172615) like this compound.

Studies have employed HPLC, specifically with Diode Array Detection (DAD), for the quantification of this compound in plant extracts. For instance, HPLC-DAD has been utilized to quantify various phytochemicals, including this compound, in the methanol (B129727) fruit extract of Tetrapleura tetraptera. nih.govmazums.ac.irresearchgate.net This method allows for the detection of compounds based on their UV-Vis absorbance spectra, providing both identification and quantification capabilities. In one study, HPLC analysis identified this compound as one of the major phenolic compounds in the stem bark ethanol (B145695) extract of T. tetraptera. mazums.ac.ir Another study quantifying compounds in T. tetraptera fruit extract by HPLC-DAD revealed the presence of this compound along with other compounds such as scopoletin, naringenin, and ferulic acid. nih.govresearchgate.net

While specific detailed method parameters for this compound quantification by HPLC-DAD were not extensively provided in the search results, HPLC generally involves separating compounds on a stationary phase using a mobile phase under high pressure. The choice of column (e.g., C18), mobile phase composition (often a gradient of water and organic solvents like methanol or acetonitrile), flow rate, and detection wavelength are critical parameters that require optimization during method development. DAD allows for the acquisition of UV-Vis spectra across a range of wavelengths, which is useful for peak identification and purity assessment.

Ultra-High Performance Liquid Chromatography (UPLC), a more recent evolution of HPLC, offers improved resolution, speed, and sensitivity due to smaller particle size in the stationary phase. UPLC coupled with UV detection (UPLC-UV) or Mass Spectrometry (UPLC-MS) is highly suitable for the analysis of complex natural product mixtures. Although the provided search results did not explicitly detail UPLC-UV methods specifically for this compound quantification, UPLC-MS/MS and UPLC-ESI-QTOF-MS have been applied to the analysis of triterpene saponins, the class to which this compound belongs, indicating the relevance and applicability of UPLC-based methods for this compound analysis. dntb.gov.uaresearchgate.net LC-MS, including LC/MS-ELSD, has also been mentioned in the context of this compound analysis. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. It has been used for the analysis of components in Tetrapleura tetraptera extracts. phytojournal.comresearchgate.netjddtonline.inforesearchgate.netresearchgate.netbiomedpharmajournal.org However, this compound is a relatively large and polar triterpenoid (B12794562) glycoside, which may require derivatization to increase its volatility for GC-MS analysis. While GC-MS is valuable for analyzing various phytochemicals in plant extracts, its direct application for the quantification of intact this compound might be limited compared to HPLC or UPLC-based methods unless suitable derivatization procedures are developed and validated.

Spectrometric Quantification Techniques

Spectrometric techniques play a vital role in the quantification and structural elucidation of this compound. UV-Vis spectroscopy is commonly used in conjunction with HPLC and UPLC (HPLC-UV, HPLC-DAD, UPLC-UV) for quantifying compounds that absorb light in the UV-Vis range, which includes many natural products like this compound due to the presence of chromophores in their structure. umaine.edu The concentration of the analyte is determined based on the intensity of the absorbed light at a specific wavelength, typically using a calibration curve prepared with known concentrations of the standard compound.

Mass Spectrometry (MS) is a highly sensitive and selective detection technique that can be coupled with chromatographic methods (LC-MS, GC-MS) for the identification and quantification of compounds. MS detects compounds based on their mass-to-charge ratio (m/z). LC-MS and UPLC-MS/MS are particularly useful for the analysis of complex matrices as they provide both chromatographic separation and mass-based detection, allowing for the selective detection and quantification of this compound even in the presence of interfering substances. dntb.gov.uaresearchgate.netsigmaaldrich.comsigmaaldrich.commdpi.com Tandem mass spectrometry (MS/MS) provides additional structural information through the fragmentation of ions, enhancing the specificity of the method. While specific detailed MS parameters for this compound quantification were not found, the use of LC-MS/MS and UPLC-MS for related compounds suggests their applicability for sensitive and selective this compound quantification in various matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is primarily a structural elucidation technique and is not typically used for routine quantification in complex matrices due to its lower sensitivity compared to MS or UV-Vis detection for trace analysis. However, NMR data is crucial for confirming the identity and structure of isolated this compound used as a standard in quantitative analysis. nrfhh.comresearchgate.netaphrc.orgnrfhh.comnih.gov

Fourier-transform infrared (FTIR) spectroscopy can be used for the general profiling of phytochemicals in plant matrices and aids in the detection and identification of functional groups, but it is not commonly used for the specific quantification of individual compounds like this compound in complex mixtures. nih.gov

Quality Control and Standardization Protocols in this compound Research

Ensuring the accuracy, precision, and reliability of analytical results for this compound quantification requires the implementation of robust quality control (QC) and standardization protocols. utak.comnih.govresearchgate.net These protocols are essential throughout the analytical process, from sample collection and preparation to data analysis and reporting.

Key aspects of quality control and standardization in this compound research include:

Method Validation: Before routine analysis, chromatographic and spectrometric methods for this compound quantification must be thoroughly validated. utak.com Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantification limit (LOQ).

Use of Reference Standards: Quantification relies on the availability and use of a well-characterized this compound reference standard of known purity. researchgate.net Calibration curves are generated by analyzing a series of known concentrations of the standard.

Quality Control Samples: Running QC samples with known concentrations of this compound alongside the study samples is crucial for monitoring the performance of the analytical method over time. utak.comnih.gov QC samples should ideally be prepared in a matrix similar to the study samples (e.g., plant extract matrix or biological matrix).

System Suitability Tests: These tests are performed before or during a chromatographic run to ensure that the chromatographic system is functioning correctly and that the separation and detection are adequate.

Matrix Effects Evaluation: When analyzing this compound in complex biological or plant matrices, it is important to assess potential matrix effects that can influence the ionization efficiency in MS-based methods or affect chromatographic separation and detection in other methods.

Internal Standards: Using an internal standard, a compound with similar chemical properties to this compound but not present in the samples, can help to compensate for variations in sample preparation and instrument performance, improving the accuracy and reproducibility of the results.

Participation in Proficiency Testing: Where available, participation in inter-laboratory proficiency testing programs can provide an external assessment of the laboratory's performance in this compound analysis. researchgate.net

Documentation and Record Keeping: Detailed documentation of all analytical procedures, instrument parameters, sample preparation steps, and results is essential for traceability and reproducibility.

Implementing these quality control and standardization protocols ensures that the data obtained for this compound quantification are reliable and scientifically sound, supporting accurate research findings on its occurrence, distribution, and potential biological activities.

Data Table Example (Illustrative based on typical HPLC-DAD quantification data, specific values would come from a particular study):

Sample IDMatrixThis compound Peak AreaThis compound Concentration (mg/g extract)
T. tetraptera Fruit ExtractPlant (Fruit)XXXX0.14 researchgate.netnrfhh.com
T. tetraptera Root ExtractPlant (Root)YYYY0.005 researchgate.netnrfhh.com
P. pinnata Bark ExtractPlant (Bark)ZZZZ0.008 researchgate.netnrfhh.com

Note: The concentration values provided in the table are illustrative examples based on reported yields from different plant parts researchgate.netnrfhh.com. Actual peak area values would depend on the specific analytical method and sample concentration.

Detailed Research Findings Example (Synthesized from search results):

Research employing HPLC-DAD has successfully identified and quantified this compound in extracts of Tetrapleura tetraptera. For instance, a study analyzing the methanol fruit extract of T. tetraptera using HPLC-DAD included this compound among the identified compounds. nih.govresearchgate.net This highlights the utility of HPLC-DAD as a method for determining the presence and concentration of this compound in plant sources, which is crucial for understanding its distribution and potential for extraction. The reported yields of this compound from different parts of T. tetraptera (fruits, root, bark) and other plants like Paullinia pinnata and Ficus exasperata demonstrate the application of quantitative analysis in assessing natural sources of this compound. researchgate.netnrfhh.com The fruit of T. tetraptera has been identified as a particularly rich source, with a reported yield of 0.14%. researchgate.netnrfhh.com

Future Research Directions and Translational Perspectives for Aridanin

Advanced Preclinical Model Development

Traditional preclinical research, heavily reliant on two-dimensional (2D) cell cultures and conventional animal models, often fails to fully replicate the complex microenvironment of human tissues and diseases. This can lead to discrepancies between in vitro findings and in vivo efficacy. nih.govyoutube.com To bridge this gap for Aridanin research, the adoption of advanced preclinical models is crucial.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant context by mimicking the cell-cell and cell-matrix interactions found in native tissues. nih.govfrontiersin.org Organoid models, in particular, are self-organizing structures derived from stem cells that recapitulate the architecture and function of specific organs. nih.govfrontiersin.org Establishing patient-derived tumor organoids could be a powerful tool to test this compound's anticancer activity across a spectrum of patient-specific tumor subtypes, preserving the original tumor's heterogeneity. nih.govmdpi.com This approach would facilitate the identification of biomarkers predictive of a patient's response to this compound.

Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, represent another critical step forward. nih.govnih.gov PDX models have demonstrated a superior ability to retain the genetic and histological characteristics of the original tumor compared to cell line-derived xenografts. frontiersin.orgrcsi.commdpi.com Employing a panel of PDX models for various cancer types would enable a robust evaluation of this compound's efficacy in an in vivo setting that more closely mirrors the clinical scenario. nih.gov

Table 1: Comparison of Preclinical Models for this compound Research

Model Type Description Advantages for this compound Research Limitations
2D Cell Culture Cells grown in a single layer on a flat surface. High-throughput screening, cost-effective, basic mechanism studies. Loss of tissue architecture, altered gene expression, poor prediction of in vivo response. nih.gov
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic tissue-like structures. frontiersin.org Recreates cell-cell interactions, establishes physiological gradients, better predicts drug sensitivity. nih.govnih.gov Can be complex to maintain, potential for necrotic cores, may lack vascularization.
Patient-Derived Xenografts (PDX) Implantation of patient tumor fragments into immunodeficient mice. nih.gov Preserves original tumor heterogeneity and microenvironment, high predictive value for clinical response. rcsi.commdpi.com High cost, time-consuming to establish, requires immunodeficient host.

Computational Biology and Chemoinformatics in this compound Research

Computational tools offer a rapid and cost-effective means to predict the biological activities of natural products, identify potential molecular targets, and optimize lead compounds. nih.gov For this compound, a multi-pronged computational approach can guide future experimental work and accelerate its development.

Molecular Docking and Virtual Screening: The established structure of this compound provides a solid foundation for in silico studies. nrfhh.comresearchgate.net Molecular docking simulations can be used to predict the binding affinity and interaction patterns of this compound against a library of known protein targets associated with its observed biological activities, such as schistosomiasis and cancer. researchgate.netafricaresearchconnects.comresearchgate.net This can help prioritize targets for experimental validation.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net By analyzing derivatives of the this compound scaffold (e.g., modifications to its oleanolic acid core or sugar moiety), QSAR models can be developed to predict which structural features are critical for its therapeutic effects. researchgate.netnih.gov These models can then guide the rational design of new, more potent analogues.

ADMET Prediction: A significant cause of drug failure in clinical trials is poor pharmacokinetic properties. osdd.net Chemoinformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound from its molecular structure. nih.govplos.org Early in silico ADMET analysis helps to identify potential liabilities, such as poor oral bioavailability or potential toxicity, allowing for early-stage structural modifications to improve its drug-likeness. mdpi.commdpi.com

Table 2: Proposed In Silico Studies for this compound

Computational Method Research Objective Potential Outcome
Molecular Docking Identify potential protein targets for this compound's anticancer and antischistosomal effects. A ranked list of putative protein targets for subsequent experimental validation.
QSAR Determine the key structural features of the this compound scaffold required for biological activity. A predictive model to guide the synthesis of more potent and specific this compound derivatives. nih.gov
Pharmacophore Modeling Identify the 3D arrangement of essential features responsible for this compound's activity. A virtual template for screening large compound libraries to find novel molecules with similar activity.
ADMET Prediction Evaluate the drug-likeness and potential pharmacokinetic properties of this compound. Early identification of potential issues with absorption, metabolism, or toxicity to guide lead optimization. nih.govplos.org

Integration of Multi-Omics Data for Comprehensive Understanding

To move beyond a single-target mechanism, a systems biology approach is essential. The integration of multiple "omics" datasets can provide a holistic view of this compound's impact on cellular physiology. frontiersin.orgfrontiersin.org This involves analyzing the global changes in genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) following treatment with the compound.

Transcriptomics: Using techniques like RNA sequencing (RNA-seq), researchers can obtain a comprehensive snapshot of all the genes that are switched on or off in cells exposed to this compound. nih.govfrontiersin.org This can reveal entire signaling pathways and cellular processes that are modulated by the compound, offering clues to its mechanism of action. mdpi.comnih.gov

Proteomics: As proteins are the functional workhorses of the cell, proteomics analysis (e.g., using mass spectrometry) can identify which proteins change in abundance or modification state after this compound treatment. nih.govmdpi.com This provides a functional readout of the transcriptomic changes and can identify direct protein targets or downstream effector pathways. nih.govmdpi.com

Metabolomics: All cellular activities ultimately result in changes to the cell's metabolic profile. Metabolomics studies can identify and quantify the small-molecule metabolites present in a biological system. nih.govnih.gov Analyzing the metabolic fingerprint of cells treated with this compound can reveal disruptions in key metabolic pathways, such as energy production or the synthesis of building blocks, which may be central to its therapeutic effects. researchgate.net

By integrating these multi-omics datasets, researchers can construct detailed network models of this compound's mechanism of action. nih.gov This comprehensive understanding is critical for identifying robust biomarkers for patient stratification and for predicting potential synergistic combinations with other drugs.

Table 3: Framework for a Multi-Omics Investigation of this compound

Omics Layer Technology Key Question Addressed Potential Insights Gained
Transcriptomics RNA-Sequencing (RNA-seq) Which genes and pathways are transcriptionally altered by this compound? Identification of signaling pathways (e.g., apoptosis, inflammation) modulated by this compound. mdpi.com
Proteomics Mass Spectrometry (LC-MS/MS) How does this compound affect the cellular protein landscape and post-translational modifications? Validation of transcriptomic findings at the functional level; identification of protein interaction networks. nih.govmdpi.com
Metabolomics Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) What is the impact of this compound on cellular metabolism? Discovery of altered metabolic pathways (e.g., glycolysis, amino acid metabolism) that contribute to the phenotype. nih.gov
Data Integration Bioinformatics & Systems Biology How do the changes across different molecular layers connect to explain this compound's overall effect? A comprehensive, systems-level model of this compound's mechanism of action. frontiersin.org

Q & A

Q. What experimental approaches are recommended for validating Aridanin's anxiolytic mechanism of action in animal models?

Methodological Answer: Use a three-phase experimental design:

  • Dose-response studies (e.g., 5–20 mg/kg in rats) to identify effective ranges
  • Behavioral assays (elevated plus maze, open-field tests) with standardized protocols to quantify anxiety-related behaviors
  • Pharmacological antagonism (e.g., co-administration with Flumazenil) to confirm GABAergic pathway involvement
    Statistical Framework: Analyze via one-way ANOVA with post-hoc SNK tests to compare treatment groups against controls .

Q. How can researchers ensure the purity of this compound isolates in phytochemical studies?

Methodological Answer: Combine chromatographic and spectroscopic techniques:

  • HPLC-DAD for quantifying purity (>95% threshold)
  • NMR spectroscopy (¹H/¹³C) to verify structural integrity
  • Mass spectrometry (HRMS) for molecular weight confirmation
    Validation: Cross-reference with CAS registry data (e.g., 117-12-4 for Anthrarufin analogs) .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vivo efficacy and in vitro receptor-binding data for this compound?

Methodological Answer: Conduct a tiered analysis:

  • Step 1 : Replicate experiments under controlled conditions (e.g., plasma protein binding assays to assess bioavailability)
  • Step 2 : Apply PBPK modeling to simulate in vivo pharmacokinetics
  • Step 3 : Use meta-analysis to compare results with structurally related anthraquinones (e.g., Alizarin)
    Critical Evaluation: Address discrepancies in Discussion sections by weighing methodological limitations (e.g., solvent interference from Tween 80 ) against theoretical assumptions .

Q. What strategies optimize the isolation yield of this compound from Tetrapleura species while maintaining bioactivity?

Methodological Answer: Implement a factorial design to test variables:

  • Extraction solvents (e.g., ethanol vs. methanol gradients)
  • Temperature (40–60°C to prevent thermal degradation)
  • Post-extraction stabilization (lyophilization vs. spray-drying)
    Quality Control: Validate bioactivity via standardized bioassays (e.g., % open-arm entries in elevated plus maze) at each optimization stage .

Q. How can researchers design statistically robust studies to address individual variability in this compound's anxiolytic responses?

Methodological Answer:

  • Power analysis pre-study to determine sample size (e.g., n ≥ 8/group for 80% power)
  • Stratified randomization by baseline anxiety levels (pre-screened via light-dark box tests)
  • Mixed-effects models to account for inter-subject variability
    Reporting Standards: Explicitly state exclusion criteria and effect sizes in Results sections .

Methodological & Analytical Challenges

Q. What frameworks are recommended for critically evaluating this compound's therapeutic potential in preclinical studies?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Compare this compound’s EC₅₀ values with benzodiazepines
  • Ethical rigor : Follow ARRIVE guidelines for animal welfare reporting
  • Relevance : Link mechanisms (e.g., GABA-A modulation) to unmet clinical needs .

Q. How should researchers contextualize this compound's dose-dependent effects within broader neuropharmacological literature?

Methodological Answer: Structure Discussion sections to:

  • Triangulate findings with prior studies on anthraquinones
  • Address paradoxes (e.g., why higher doses reduce efficacy ) via receptor desensitization hypotheses
  • Propose follow-up experiments (e.g., patch-clamp electrophysiology) .

Data Presentation & Peer Review Preparedness

Q. What are the minimum data requirements for publishing this compound-related findings in high-impact journals?

Methodological Answer: Include:

  • Raw datasets (e.g., time-in-open-arm measurements) as supplementary material
  • Dose-response curves with 95% confidence intervals
  • Negative controls (e.g., Tween 80 vehicle effects )
  • Conflict of interest statements per ICMJE guidelines .

Q. How can researchers mitigate biases when interpreting conflicting results in this compound studies?

Methodological Answer:

  • Blinded analysis : Separate data collection and interpretation teams
  • Alternative hypothesis testing (e.g., "this compound acts via 5-HT receptors")
  • Pre-registration of hypotheses and analysis plans on platforms like OSF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.